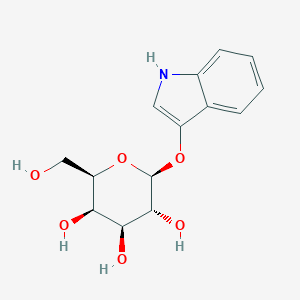

3-Indolyl-b-D-galactopyranoside

Beschreibung

Historical Perspectives on Chromogenic Substrate Development for β-Galactosidase

The journey to the development of indolyl-β-D-galactopyranosides as powerful research tools is rooted in the broader history of enzyme substrate research. Early work on β-galactosidase detection relied on substrates that, upon enzymatic cleavage, produced soluble, colored products that were quantified spectrophotometrically. A notable early example is o-nitrophenyl-β-D-galactopyranoside (ONPG), which releases a yellow nitrophenol product. mdpi.comnih.gov While useful for quantitative assays in solution, these substrates were not suitable for applications requiring the spatial localization of enzyme activity within cells or tissues.

The need for substrates that generate an insoluble, colored precipitate for histological and in situ applications drove further research. nih.gov This led to the synthesis of 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal) in 1964 by Jerome Horwitz and his team. wikipedia.orgagscientific.comedvotek.com This compound was a significant breakthrough, as the enzymatic cleavage of X-gal by β-galactosidase results in the formation of an intensely blue and insoluble indigo-like dye. wikipedia.orgagscientific.com This property allowed for the direct visualization of β-galactosidase activity in bacterial colonies, cells, and tissue sections, revolutionizing molecular biology techniques. The "X" in X-gal is thought to be derived from the indoxyl part of the molecule. wikipedia.orgagscientific.com The success of X-gal spurred the development of other indolyl-based substrates with different halogen substitutions, leading to a palette of colored precipitates for various experimental needs. nih.govedvotek.comnih.gov

Foundational Role of Indolyl-β-D-galactopyranosides in Molecular and Cellular Research

The introduction of indolyl-β-D-galactopyranosides, particularly X-gal, played a pivotal role in advancing molecular and cellular research. One of the most impactful applications has been in the development of blue-white screening, a technique that dramatically simplified the identification of recombinant DNA in gene cloning. agscientific.comavantorsciences.com This method utilizes a plasmid vector containing the lacZα gene fragment and a multiple cloning site. When a foreign DNA fragment is successfully inserted into the multiple cloning site, it disrupts the lacZα gene. In bacterial cells containing a mutant lacZ gene (lacking the alpha fragment), only those with a non-recombinant plasmid can form a functional β-galactosidase through α-complementation. nih.govwikipedia.org When grown on media containing X-gal, these colonies turn blue, while the desired recombinant colonies (with the disrupted lacZα gene) remain white, providing a simple and effective visual screen. agscientific.combiosynth.com

Beyond cloning, indolyl-β-D-galactopyranosides became a cornerstone for studying gene expression. The lacZ gene, encoding β-galactosidase, was one of the first and remains one of the most widely used reporter genes. nih.govspringernature.com By placing the lacZ gene under the control of a specific promoter or regulatory element, researchers can visualize the spatial and temporal patterns of gene expression in organisms ranging from bacteria to transgenic animals. nih.govspringernature.com The enzymatic activity of β-galactosidase, detected by the colored precipitate from indolyl-β-D-galactopyranoside substrates, serves as a proxy for the activity of the gene of interest. nih.gov This has been instrumental in developmental biology, neuroscience, and many other areas of biological research.

Overview of Key Academic Research Applications of Indolyl-β-D-galactopyranosides

The versatility of indolyl-β-D-galactopyranosides has led to their adoption in a wide array of academic research applications, extending far beyond their initial use in cloning.

Gene Expression Analysis: As mentioned, the use of lacZ as a reporter gene, in conjunction with substrates like X-gal, is a powerful method for studying gene expression patterns in cells and tissues. springernature.commerckmillipore.com This technique allows for the visualization of which cells or tissues are expressing a particular gene at a specific time, providing critical insights into gene regulation and function. nih.gov

Protein-Protein Interaction Studies: Indolyl-β-D-galactopyranosides are integral to the yeast two-hybrid system, a molecular biology technique used to identify and characterize protein-protein interactions. wikipedia.orgbiosynth.com In this system, a positive interaction between two proteins of interest leads to the activation of a reporter gene, often lacZ. The resulting expression of β-galactosidase is then detected by the formation of a blue color on media containing X-gal, indicating that the two proteins have interacted. wikipedia.orgbiosynth.com This has been a crucial tool for mapping protein interaction networks.

Cell Lineage Tracing: In developmental biology, understanding the fate of cells as an organism develops is a fundamental goal. Cell lineage tracing studies utilize heritable markers to follow the descendants of a single progenitor cell. nih.gov The lacZ gene has been widely employed as such a marker. nih.gov By inducing lacZ expression in specific cells at a particular developmental stage, researchers can track the migration and differentiation of these cells and their progeny by staining for β-galactosidase activity with indolyl-β-D-galactopyranosides. nih.govresearchgate.net

Histochemistry and Immunohistochemistry: The insoluble, colored precipitate produced from indolyl-β-D-galactopyranosides makes them excellent reagents for histochemical staining. nih.govwikipedia.org This allows for the precise localization of β-galactosidase activity within tissue sections, providing cellular and subcellular resolution of gene expression or cell location. Furthermore, β-galactosidase can be used as an enzyme label in immunoassays and immunohistochemistry, where it is conjugated to an antibody to detect the presence of a specific antigen. sigmaaldrich.com

Compound and Derivative Information

Structure

2D Structure

Eigenschaften

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(1H-indol-3-yloxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6/c16-6-10-11(17)12(18)13(19)14(21-10)20-9-5-15-8-4-2-1-3-7(8)9/h1-5,10-19H,6H2/t10-,11+,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVARCVCWNFACQC-MBJXGIAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370003 | |

| Record name | 1H-Indol-3-yl beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126787-65-3 | |

| Record name | 1H-Indol-3-yl beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Elucidation of β Galactosidase Mediated Hydrolysis of Indolyl β D Galactopyranosides

Enzymatic Reaction Pathways of β-Galactosidase with Indolyl-β-D-galactopyranosides

The fundamental reaction catalyzed by β-galactosidase is the cleavage of the β-glycosidic bond in β-D-galactosides. serva.de In the case of indolyl-β-D-galactopyranosides, such as the widely used 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal), the enzyme hydrolyzes the substrate into two products: galactose and a substituted 3-hydroxyindole (indoxyl) nih.govuniprot.org.

The catalytic mechanism of Escherichia coli β-galactosidase, a well-studied model, proceeds through a two-step pathway involving key acidic and nucleophilic residues in the active site:

Galactosylation : This initial step involves a nucleophilic attack by a glutamate (B1630785) residue (Glu537 in E. coli lacZ) on the anomeric carbon of the galactose moiety of the substrate. This attack is facilitated by a proton donation from another nearby glutamate residue (Glu461), which protonates the glycosidic oxygen. This action leads to the cleavage of the glycosidic bond, releasing the aglycone (the indolyl group) and forming a transient covalent galactosyl-enzyme intermediate. nih.gov

Degalactosylation : The covalent intermediate is subsequently hydrolyzed by a water molecule. The water molecule is activated by the now basic Glu461, which abstracts a proton. The resulting hydroxide (B78521) ion attacks the anomeric carbon of the galactose moiety, cleaving the covalent bond with Glu537 and releasing free galactose. This step regenerates the free, active enzyme, ready for another catalytic cycle. nih.gov

Both the galactosylation and degalactosylation steps proceed through a transition state that has a planar, oxocarbenium ion-like character. nih.gov This general mechanism is applicable to a wide range of substrates with a β-D-galactopyranoside structure, including the indolyl derivatives.

Characterization of Chromophore Formation and Oxidative Dimerization of Indolyl Products

The utility of indolyl-β-D-galactopyranosides as reporter substrates lies not in the initial enzymatic cleavage, but in the subsequent non-enzymatic reactions of the liberated indolyl product. The 3-hydroxyindole (indoxyl) derivative released upon hydrolysis is initially a soluble and colorless or pale yellow compound. uniprot.orgresearchgate.net

This intermediate, however, is unstable and undergoes a spontaneous reaction sequence in the presence of oxygen:

Oxidation : The 3-hydroxyindole is oxidized.

Dimerization : Two molecules of the oxidized indoxyl then dimerize to form an indigoid dye. nih.govnih.gov In the specific case of X-Gal hydrolysis, the product is 5,5'-dibromo-4,4'-dichloro-indigo, an intensely blue molecule that is highly insoluble and precipitates out of solution. uniprot.orgscbt.com

This insoluble blue precipitate provides a distinct and localized signal, making it an excellent visual marker for gene expression in histochemical staining and for identifying bacterial colonies in blue-white screening protocols. nih.govnih.gov The part of the dye molecule responsible for absorbing light and thus producing the color is known as the indigoid chromophore. researchgate.net Under certain conditions, the condensation of indoxyl with its oxidation product, isatin, can also lead to the formation of a red isomer known as indirubin. researchgate.netnih.gov

Structural and Catalytic Specificity of β-Galactosidase Towards Indolyl-β-D-galactopyranosides

β-Galactosidase exhibits a distinct pattern of substrate specificity. The enzyme is highly specific for the carbohydrate portion of the substrate but is notably promiscuous regarding the aglycone (the non-sugar) portion. serva.denih.gov

Key specificity determinants include:

High Specificity for Galactose : The enzyme is very specific for the D-galactose configuration. The presence and correct stereochemical orientation of the hydroxyl groups at the C2, C3, and C4 positions of the pyranose ring are critical for substrate binding and catalysis. nih.gov

Low Specificity for the Aglycone : The enzyme can effectively hydrolyze a wide variety of β-D-galactosides with different aglycone moieties. This low specificity allows it to process natural substrates like lactose (B1674315) as well as artificial chromogenic and fluorogenic substrates, including o-nitrophenyl-β-D-galactopyranoside (ONPG) and various indolyl-β-D-galactopyranosides. nih.gov

Glycosidic Linkage : While the natural substrate contains an oxygen glycosidic bond, β-galactosidase can also cleave substrates with sulfur or nitrogen linkages, although generally with much lower catalytic efficiency. nih.govsigmaaldrich.com

The unique indole (B1671886) structure of substrates like 1-methyl-3-indolyl-β-D-galactopyranoside is suggested to enhance the affinity of the substrate for the enzyme's active site. nih.govpjlss.edu.pk This promiscuity in the aglycone-binding site is fundamental to the use of indolyl-β-D-galactopyranosides as reporter molecules.

Kinetic Analysis of β-Galactosidase Activity with Indolyl-β-D-galactopyranoside Substrates

A quantitative understanding of enzyme function is often achieved through kinetic analysis, determining parameters such as the Michaelis constant (Km) and maximum velocity (Vmax). However, performing traditional kinetic analysis on β-galactosidase using indolyl-β-D-galactopyranoside substrates like X-Gal presents significant challenges.

Standard spectrophotometric assays for enzyme kinetics rely on measuring the rate of formation of a soluble colored product. The final product of X-Gal hydrolysis, 5,5'-dibromo-4,4'-dichloro-indigo, is an insoluble precipitate. serva.detandfonline.com This insolubility prevents the continuous monitoring of product concentration in solution, making the determination of initial reaction rates for Michaelis-Menten analysis impractical.

For this reason, kinetic parameters for β-galactosidase are almost universally determined using substrates that yield soluble chromophores, such as o-nitrophenyl-β-D-galactopyranoside (ONPG) or p-nitrophenyl-β-D-galactopyranoside (pNPG). researchgate.netspandidos-publications.com The hydrolysis of these substrates releases nitrophenol, a yellow, soluble compound whose appearance can be easily measured over time with a spectrophotometer.

The table below presents typical kinetic parameters for β-galactosidase from different sources using the common soluble substrates ONPG and lactose, illustrating the data obtained from standard kinetic analyses.

| Enzyme Source | Substrate | Km (mM) | Vmax (μmol/min/mg) | Reference |

|---|---|---|---|---|

| Arthrobacter sp. | ONPG | 0.57 | 254 | acs.org |

| Arthrobacter sp. | Lactose | 4.81 | 3.97 | acs.org |

| Lactiplantibacillus plantarum GV54 | ONPG | 27.38 | 0.26 U/min* | researchgate.net |

| Lactobacillus plantarum HF571129 | ONPG | 6.64 | 147.5 | researchgate.net |

| Lactobacillus plantarum HF571129 | Lactose | 23.28 | 10.88 | researchgate.net |

| Alteromonas sp. ML52 | ONPG | 0.14 | 464.7 |

*Vmax reported in U/min, which is equivalent to μmol/min.

Research Applications of Indolyl β D Galactopyranosides in Molecular Genetics and Gene Expression Studies

Utilization of the LacZ Reporter Gene System with Indolyl-β-D-galactopyranosides

The synergy between the lacZ gene and its substrate, indolyl-β-D-galactopyranoside, forms the basis of a versatile and widely adopted reporter system. The stability and resistance to proteolytic degradation of the β-galactosidase enzyme contribute to its effectiveness as a reporter. ozbiosciences.comasm.org

Principles of LacZ Gene Fusion and Expression Monitoring

The fundamental principle of the lacZ reporter system lies in the creation of gene fusions. In this strategy, the coding sequence of the lacZ gene is linked to the regulatory elements (promoter and enhancers) of a gene of interest. nih.govnih.gov This construct is then introduced into cells or an organism. When the gene of interest is transcribed, the lacZ gene is also transcribed, leading to the production of β-galactosidase. The activity of this enzyme can then be detected by providing its substrate, X-gal. nih.govtandfonline.com

β-galactosidase cleaves the glycosidic bond in X-gal, releasing galactose and an indoxyl moiety. sigmaaldrich.com The indoxyl derivative, 5-bromo-4-chloro-indoxyl, then undergoes spontaneous dimerization and oxidation to form an insoluble, intensely blue pigment called 5,5'-dibromo-4,4'-dichloro-indigo. asm.orgsigmaaldrich.com The presence of this blue precipitate provides a direct and visually identifiable marker for gene expression at the cellular level. nih.govresearchgate.net This histochemical detection method is robust and offers high-resolution visualization of expression patterns. nih.gov

Blue-White Selection for Recombinant DNA Cloning Strategies

One of the most powerful applications of the lacZ/X-gal system is in blue-white screening, a rapid and efficient method for identifying recombinant bacterial colonies in cloning experiments. sigmaaldrich.comaddgene.org This technique utilizes a bacterial host strain that has a mutation in the lacZ gene and a cloning vector (plasmid) that contains the α-peptide coding region of the lacZ gene. When the vector is present in the bacteria, the two non-functional parts of the β-galactosidase enzyme (the α-peptide from the plasmid and the omega-peptide from the bacterial chromosome) can associate to form a functional enzyme, a phenomenon known as α-complementation.

The cloning vector's multiple cloning site (MCS) is located within the α-peptide coding sequence. If a foreign DNA fragment is successfully inserted into the MCS, it disrupts the reading frame of the α-peptide, and a functional α-peptide is not produced. libretexts.org Consequently, no functional β-galactosidase is formed.

When these bacteria are grown on a medium containing X-gal and an inducer of the lac operon, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), the outcome is easily distinguishable. sigmaaldrich.comtakarabio.com

Blue Colonies: Bacteria containing a non-recombinant plasmid (i.e., the vector without an insert) will have an intact α-peptide gene, produce functional β-galactosidase, and cleave X-gal, resulting in blue colonies. libretexts.org

White Colonies: Bacteria that have taken up a recombinant plasmid with a DNA insert will not produce functional β-galactosidase and will therefore remain white. sigmaaldrich.com

This visual screen allows for the straightforward identification and selection of colonies carrying the desired recombinant DNA. sigmaaldrich.com It is important to note that blue-white screening is a screening, not a selection, method and can sometimes produce false positives. sigmaaldrich.comaddgene.org

Analysis of Gene Promoter Activity and Regulatory Elements

The lacZ reporter system is an invaluable tool for dissecting the function of gene promoters and other regulatory elements. By creating a series of constructs where different fragments of a promoter region are fused to the lacZ gene, researchers can systematically identify the DNA sequences that are essential for gene transcription. nih.gov

The level of β-galactosidase activity, which can be quantified using colorimetric or fluorometric assays with substrates like o-nitrophenyl-β-D-galactopyranoside (ONPG) or by observing the intensity of the blue color with X-gal, provides a measure of the promoter's strength. asm.orgasm.org This approach allows for the characterization of minimal promoter regions, as well as the identification of enhancer and silencer elements that modulate gene expression. The sensitivity of the lacZ system, particularly with α-complementation, allows for the detection of even weak promoter activity. frontiersin.org

Cellular and Tissue-Specific Detection of LacZ Expression with Indolyl-β-D-galactopyranosides

The applicability of the lacZ/X-gal system extends beyond bacterial genetics to the study of gene expression in a wide range of eukaryotic organisms, from cultured cells to whole animals and plants.

In Vitro Applications in Cell Cultures and Primary Cells

In cell culture, the lacZ gene can be introduced into cells via transfection with a plasmid vector. Following an appropriate incubation period, the cells can be fixed and stained with X-gal to visualize which cells have successfully taken up and are expressing the reporter gene. ozbiosciences.comnorthwestern.edu This method is routinely used to assess transfection efficiency and to study gene expression in response to various stimuli. embopress.org For instance, NIH 3T3 cells have been used in dual-reporter assays where lacZ expression, detected with a substrate like Magenta-Gal, results in a red-purple nucleus, while another reporter system colors the cytoplasm blue. tandfonline.com

In Vivo Studies in Transgenic Organisms, including Mammalian and Plant Models

The creation of transgenic organisms expressing lacZ under the control of a specific gene's regulatory elements has provided profound insights into developmental biology and gene function. springernature.comspringernature.com

Mammalian Models: Transgenic mice carrying lacZ reporter constructs are extensively used to map the spatial and temporal patterns of gene expression during embryonic development and in adult tissues. nih.govresearchgate.netnih.gov By staining whole embryos or tissue sections with X-gal, researchers can visualize the precise locations where a gene is active. nih.govnih.govresearchgate.net For example, this technique has been used to study gene expression in the developing kidney, brain, and epithelia. nih.govresearchgate.netnih.gov While powerful, challenges such as poor detection in certain tissues like skin have been reported, sometimes necessitating the use of more sensitive techniques like immunofluorescence for the β-galactosidase protein. nih.gov In some cases, endogenous β-galactosidase activity can lead to background staining, which may require specific protocols or pH adjustments to minimize. northwestern.eduembopress.org

Plant Models: The lacZ gene has also proven to be a powerful reporter in plants. nih.gov By fusing lacZ to plant gene promoters and introducing these constructs into plants, scientists can study the regulation of gene expression in different plant tissues and in response to environmental cues. The stability of β-galactosidase allows for its fixation in plant tissues without significant loss of activity, enabling high-resolution histochemical detection with X-gal. nih.gov This has revealed novel expression patterns for many genes, such as the expression of the chlorophyll (B73375) a/b binding protein gene in the vascular cylinder of the root. nih.gov

| Application | Organism/System | Key Findings/Observations | References |

| Blue-White Screening | E. coli | Enables rapid visual identification of recombinant bacterial colonies based on color (white for recombinant, blue for non-recombinant). | sigmaaldrich.comaddgene.orglibretexts.org |

| Promoter Analysis | Bacteria, Mycobacteria | Allows for quantitative and qualitative assessment of promoter strength and identification of regulatory elements by measuring β-galactosidase activity. | asm.orgnih.govfrontiersin.org |

| Gene Expression in Cell Culture | Mammalian Cells (e.g., NIH 3T3, BHK21, COS-1, MCF-7) | Visualizes transfected cells and can be used in dual-reporter assays to simultaneously monitor the expression of two different genes. | ozbiosciences.comtandfonline.comasm.org |

| Developmental Gene Expression | Transgenic Mice | Maps the spatial and temporal expression patterns of genes during embryogenesis and in adult tissues, providing insights into gene function in development. | nih.govspringernature.comresearchgate.netnih.gov |

| Tissue-Specific Gene Expression | Transgenic Mice | Identifies specific cell types and tissues where a gene is active, such as in the brain, kidney, and liver. | embopress.orgresearchgate.netnih.gov |

| Gene Expression in Plants | Transgenic Plants | Reveals novel and detailed expression patterns of plant genes in various tissues and in response to stimuli like wounding. | nih.gov |

Histochemical Localization of β-Galactosidase Activity in Complex Biological Systems

Indolyl-β-D-galactopyranosides, most notably 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal), are invaluable chromogenic substrates for localizing β-galactosidase activity within tissues and whole organisms. nih.govgendepot.com This technique is central to developmental biology and gene expression studies, allowing for the visualization of where a specific gene is active. researchgate.netresearchgate.net The lacZ gene, which encodes the β-galactosidase enzyme, is widely used as a reporter gene in transgenic animals. nih.govresearchgate.nettandfonline.com When the lacZ gene is placed under the control of a specific gene's regulatory elements, the resulting expression pattern of β-galactosidase mirrors the activity of the gene of interest. researchgate.net

The histochemical process relies on the enzymatic cleavage of X-gal by β-galactosidase. wikipedia.orgsigmaaldrich.com This reaction releases galactose and a 5-bromo-4-chloro-3-hydroxyindole molecule. researchgate.netwikipedia.org The latter compound then spontaneously dimerizes and is oxidized to form 5,5'-dibromo-4,4'-dichloro-indigo, an intensely blue, insoluble precipitate that marks the precise location of enzyme activity at a cellular level. wikipedia.orgsigmaaldrich.comwikipedia.org This method is sensitive enough to be detected in whole embryos, tissue sections, or cultured cells. nih.govresearchgate.netresearchgate.net

Applications of this technique are diverse, ranging from tracing cell lineages during development to analyzing the expression patterns of specific genes. researchgate.nettandfonline.com For instance, it has been used to visualize canonical Wnt signaling pathway activity in the embryonic kidneys of mice and to confirm the expression of transcription factors in specific developing tissues. researchgate.net Similarly, researchers have used X-gal staining to identify β-galactosidase activity in the bacteroid-containing cells of legume root nodules and to study neuronal differentiation in the olfactory epithelium. researchgate.netmdpi.com

While powerful, the technique requires careful optimization. Factors such as the choice of fixative, fixation time, and tissue permeability can affect the reliability and consistency of the staining. tandfonline.com Furthermore, some mammalian tissues exhibit endogenous β-galactosidase activity, which can lead to background staining. nih.govmdpi.com This endogenous activity often has a different optimal pH (around 3.5-5.5) compared to the bacterial enzyme, which is typically assayed at a higher pH to minimize false positives. nih.govmdpi.com Despite these considerations, X-gal histochemistry remains a fundamental tool for visualizing gene expression in complex biological systems. tandfonline.com

Table 1: Applications of X-gal in Histochemical Localization

| Biological System | Research Goal | Method | Outcome |

| Transgenic Mouse Embryos | Characterize gene expression patterns during development. researchgate.netresearchgate.net | Whole-mount or section staining with X-gal to detect lacZ reporter activity. researchgate.netresearchgate.net | Blue precipitate reveals spatial and temporal gene activity in specific tissues, such as the developing kidney. researchgate.net |

| L. japonicus Root Nodules | Localize symbiotic gene activity in nitrogen-fixing nodules. researchgate.net | Hand sections of nodules stained with X-gal. researchgate.net | β-galactosidase activity was observed in bacteroid-containing cells, indicating gene expression in that location. researchgate.net |

| Olfactory Epithelium | Study neuronal differentiation. mdpi.com | Cryosections incubated with X-gal solution at a specific pH. mdpi.com | Blue-green precipitate indicated β-galactosidase activity linked to differentiating neurons. mdpi.com |

| Cell Culture | Detect reporter gene expression post-transfection or viral transduction. tandfonline.com | Cells are fixed and overlaid with an X-gal staining solution. sigmaaldrich.com | Development of blue color confirms successful gene expression in cultured cells. tandfonline.com |

Indolyl-β-D-galactopyranosides in Protein Interaction and Functional Assays

Beyond their use in localizing gene expression, indolyl-β-D-galactopyranosides are critical reagents in assays designed to study protein-protein interactions and to confirm the functional integrity of enzymes. The ability of β-galactosidase to produce a distinct color change with X-gal provides a straightforward visual readout in powerful molecular techniques such as the yeast two-hybrid system and α-complementation assays. wikipedia.orgclinisciences.com These methods leverage the lacZ gene as a reporter, where its expression and subsequent activity on X-gal signals a specific molecular event. nih.govresearchgate.net

Yeast-Based Interaction Systems (e.g., Yeast Two-Hybrid)

The yeast two-hybrid (Y2H) system is a powerful genetic method for identifying and characterizing protein-protein interactions in vivo. nih.govnih.gov The system relies on the modular nature of transcription factors, which typically have a DNA-binding domain (DBD) and a transcriptional activation domain (AD). researchgate.net In a Y2H assay, the two proteins of interest (a "bait" and a "prey") are fused to the DBD and AD, respectively. If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor. researchgate.netnih.gov

This reconstituted transcription factor then activates the expression of a reporter gene. nih.gov One of the most common reporter genes used is lacZ. nih.govresearchgate.net When the lacZ gene is activated due to a protein interaction, it produces β-galactosidase. wikipedia.orgclinisciences.com The presence of this active enzyme is then detected by growing the yeast colonies on a medium containing X-gal. nih.govresearchgate.net Yeast colonies containing interacting protein pairs will turn blue, providing a clear visual confirmation of the interaction, while colonies with non-interacting pairs remain white. clinisciences.comnih.gov This colorimetric screening allows for the rapid analysis of large libraries of proteins to find novel interaction partners. wikipedia.orgclinisciences.com

Table 2: Components of a Yeast Two-Hybrid System with lacZ Reporter

| Component | Description | Role in Assay |

| Bait Protein (X) | Fused to the DNA-Binding Domain (DBD) of a transcription factor (e.g., GAL4). researchgate.net | Binds to the specific promoter sequence upstream of the reporter gene. |

| Prey Protein (Y) | Fused to the Activation Domain (AD) of the transcription factor. researchgate.net | Recruits RNA polymerase to initiate transcription. |

| Reporter Gene | lacZ gene under the control of a promoter recognized by the DBD. nih.govresearchgate.net | If activated, produces the β-galactosidase enzyme. |

| Substrate | 3-Indolyl-b-D-galactopyranoside (X-gal) included in the growth medium. nih.gov | Cleaved by β-galactosidase to produce a blue color. |

| Result (Interaction) | Blue Colony | Bait and prey interact, reconstituting the transcription factor, activating lacZ expression. |

| Result (No Interaction) | White Colony | Bait and prey do not interact, the transcription factor remains non-functional, and lacZ is not expressed. |

Assays for α-Complementation of β-Galactosidase Activity

α-complementation is a phenomenon used extensively in molecular cloning to screen for bacterial colonies that contain recombinant plasmids. wikipedia.orgsigmaaldrich.comaddgene.org The principle relies on the ability of two non-functional fragments of the β-galactosidase enzyme to assemble and form a functional enzyme. wikipedia.orgaddgene.org This process is the basis for the widely used blue-white screening technique. sigmaaldrich.commoleculardevices.com

The system utilizes a specific strain of E. coli that has a deletion in its lacZ gene (lacZΔM15), rendering it unable to produce functional β-galactosidase. wikipedia.orgaddgene.org The cloning vector (plasmid) used contains the missing portion of the gene, known as the lacZα fragment. wikipedia.orgsigmaaldrich.com When this plasmid is taken up by the mutant E. coli, both fragments of the enzyme are produced and can complement each other, restoring full β-galactosidase activity. wikipedia.orgaddgene.org

Crucially, the multiple cloning site (MCS), where foreign DNA is inserted, is located within this lacZα gene sequence on the plasmid. sigmaaldrich.comwikipedia.org

Non-recombinant plasmid: If no DNA is inserted into the MCS, the lacZα gene remains intact. The bacteria produce a functional β-galactosidase via α-complementation. When grown on plates containing X-gal and an inducer like IPTG, these colonies will turn blue because the enzyme cleaves X-gal. gendepot.comsigmaaldrich.com

Recombinant plasmid: If foreign DNA is successfully ligated into the MCS, it disrupts the lacZα gene. wikipedia.orgwikipedia.org The non-functional α-peptide is produced, α-complementation cannot occur, and no active β-galactosidase is formed. gendepot.comsigmaaldrich.com These colonies will therefore remain white. wikipedia.orgsigmaaldrich.com

This simple color-based selection allows researchers to easily distinguish between bacterial colonies carrying the original, non-recombinant plasmid (blue) and those carrying the desired plasmid with a DNA insert (white). sigmaaldrich.comwikipedia.org

Table 3: Principle of Blue-White Screening via α-Complementation

| Plasmid Status | lacZα Gene Status | α-Complementation | β-Galactosidase Activity | Colony Color on X-gal |

| Non-Recombinant | Intact | Occurs | Active | Blue |

| Recombinant | Disrupted by DNA insert | Does not occur | Inactive | White |

Advanced Methodologies and Analytical Strategies Employing Indolyl β D Galactopyranosides

Refined Protocols for Chromogenic Detection of β-Galactosidase Activity

The successful chromogenic detection of β-galactosidase activity hinges on meticulously optimized protocols that ensure maximal signal with minimal background interference. This involves careful consideration of sample preparation, reaction conditions, and strategies to enhance the final signal.

Optimization of Sample Preparation and Permeabilization for Indolyl-β-D-galactopyranoside Staining

Proper sample preparation is critical for preserving both tissue morphology and enzymatic activity. Fixation is a crucial first step, with the choice of fixative and its concentration being paramount. A combination of 2.5% glutaraldehyde (B144438) and 1% paraformaldehyde has been shown to provide a good balance for preserving both tissue structure and enzyme function in muscle tissue. For more sensitive applications or different tissue types, a lower concentration of 0.2% glutaraldehyde may yield more consistent and reliable results. In some protocols for mouse embryos, a fixative solution containing 0.2% glutaraldehyde, 2% formalin, 5 mM EGTA, and 2 mM MgCl₂ in phosphate (B84403) buffer (pH 7.3) is used. biotium.comnih.gov

Following fixation, permeabilization is necessary to allow the indolyl-β-D-galactopyranoside substrate to access the intracellular β-galactosidase. This is typically achieved using detergents. Common permeabilization agents include sodium dodecyl sulfate (B86663) (SDS) and non-ionic detergents like IGEPAL CA-630 (a brand of Nonidet P-40). biotium.comresearchgate.net For bacterial assays, treatment with chloroform (B151607) and a low concentration of SDS is a well-established method. nih.gov Organic solvents such as ethanol (B145695) and n-butanol have also been effectively used to permeabilize cells like Lactobacillus plantarum for whole-cell biocatalyst applications. interchim.fr

A typical wash buffer to remove the fixative and aid in permeabilization might contain 0.1% sodium deoxycholate, 0.2% IGEPAL, and 2 mM MgCl₂ in a phosphate buffer at pH 7.3. biotium.com Thorough washing after fixation is essential to remove residual fixatives that could inhibit the enzyme.

Table 1: Optimized Sample Preparation and Permeabilization Parameters

| Parameter | Recommended Conditions | Notes |

|---|---|---|

| Fixation | 2.5% glutaraldehyde + 1% paraformaldehyde | Good for muscle tissue, balancing morphology and enzyme activity. nih.gov |

| 0.2% glutaraldehyde | Provides consistent and reliable results in some applications. nih.gov | |

| 0.2% glutaraldehyde, 2% formalin, 5mM EGTA, 2mM MgCl₂ (pH 7.3) | Used for mouse embryos. biotium.com | |

| Permeabilization | Chloroform/SDS | Effective for bacterial cells. nih.gov |

| IGEPAL CA-630, Sodium Deoxycholate | Common detergents used in wash buffers for tissues. biotium.com | |

| Ethanol, n-butanol | Used for permeabilizing yeast and bacteria for whole-cell assays. interchim.fr | |

| Wash Buffer | 0.1M phosphate buffer (pH 7.3) with 0.1% sodium deoxycholate, 0.2% IGEPAL, 2mM MgCl₂ | Helps to remove fixatives and permeabilize cell membranes. biotium.com |

Critical Parameters for Indolyl-β-D-galactopyranoside Reaction Incubation

The incubation step is where the enzymatic reaction occurs, and its parameters must be tightly controlled for optimal results. Key factors include pH, temperature, and the duration of incubation.

The optimal pH for E. coli β-galactosidase activity is approximately 7.3, which helps to minimize the activity of endogenous mammalian lysosomal β-galactosidase, which has a more acidic pH optimum (around 3.5-5.5). researchgate.net However, for detecting senescence-associated β-galactosidase activity, a pH of 6.0 is often used. The incubation temperature is typically 37°C, though some protocols use 28°C. biotium.comcore.ac.uk It is important to avoid temperatures above 50°C, as this can lead to the loss of β-galactosidase activity. wikipedia.org

The incubation time can vary significantly, from 30 minutes to overnight, depending on the level of enzyme expression and the sensitivity of the substrate. nih.gov For highly sensitive substrates or high enzyme levels, shorter incubation times are sufficient, while longer incubations may be necessary for detecting low levels of activity. The inclusion of potassium ferricyanide (B76249) and potassium ferrocyanide in the staining solution is crucial as they act as electron acceptors, facilitating the oxidative dimerization of the released indolyl molecule to form the insoluble colored precipitate. researchgate.net

Table 2: Critical Incubation Parameters for Indolyl-β-D-galactopyranoside Assays

| Parameter | Optimal Range/Value | Rationale |

|---|---|---|

| pH | 7.3 | Optimal for E. coli β-galactosidase, minimizes endogenous activity. researchgate.netwikipedia.org |

| 6.0 | Used for senescence-associated β-galactosidase assays. | |

| Temperature | 37°C | Common incubation temperature for promoting enzymatic activity. biotium.com |

| 28°C | An alternative temperature used in some protocols. core.ac.uk | |

| Incubation Time | 30 minutes to overnight | Dependent on enzyme expression level and substrate sensitivity. nih.gov |

| Additives | Potassium Ferricyanide and Potassium Ferrocyanide | Act as electron acceptors to facilitate precipitate formation. researchgate.net |

Strategies for Signal Enhancement and Background Reduction in Indolyl-β-D-galactopyranoside Assays

To improve the detection of β-galactosidase, especially in cases of low expression, various strategies for signal enhancement have been developed. A significant advancement has been the use of alternative substrates in combination with tetrazolium salts, such as nitroblue tetrazolium (NBT) and tetranitroblue tetrazolium (TNBT). researchgate.net For instance, the combination of Salmon-gal with TNBT has been shown to provide a more sensitive and faster staining reaction in mouse embryos compared to the traditional X-Gal/ferricyanide method. researchgate.net This combination results in a dark-brown formazan (B1609692) precipitate.

Background reduction is equally important for clear and unambiguous results. Endogenous β-galactosidase activity in some tissues can be a source of background staining. Performing the assay at a pH of 7.3 or higher helps to suppress the activity of the acidic mammalian β-galactosidase. researchgate.net Additionally, careful optimization of fixation and incubation times can prevent over-staining and the development of non-specific color. biotium.com In some cases, specific inhibitors of endogenous β-galactosidase, such as D-galactose, can be employed to reduce background noise. biotium.com An improved protocol for detecting low-level lacZ expression combines an initial incubation with X-Gal to consume non-specific enzymatic activity, followed by a second incubation with the more sensitive S-Gal/TNBT for specific and enhanced signal. researchgate.net

Comparative Evaluation of Indolyl-β-D-galactopyranoside Derivatives for Research Applications

While X-Gal is the most well-known indolyl-β-D-galactopyranoside, a variety of halogenated derivatives have been synthesized, each with distinct characteristics that may be advantageous for specific applications.

Spectroscopic and Colorimetric Characteristics of 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal)

X-Gal is the quintessential chromogenic substrate for β-galactosidase. Upon hydrolysis by the enzyme, it releases 5-bromo-4-chloro-3-hydroxyindole. This intermediate then dimerizes and is oxidized to form an intensely blue, insoluble precipitate known as 5,5'-dibromo-4,4'-dichloro-indigo. This blue color is easily visualized by light microscopy.

The precipitated product of the X-Gal reaction has a broad absorption peak in the range of 570-700 nm, with a maximum absorbance often cited around 615 nm. biotium.com Interestingly, this precipitate also exhibits fluorescence, with an emission spectrum in the 650-770 nm range when excited at 633 nm, a property that can be exploited for confocal microscopy.

Differential Performance of Halogenated Indolyl-β-D-galactopyranosides (e.g., 6-Chloro-3-indolyl-β-D-galactopyranoside (Salmon-Gal), 5-Bromo-3-indolyl-β-D-galactopyranoside (Bluo-Gal), 5-Bromo-6-chloro-3-indolyl-β-D-galactopyranoside (Magenta-Gal))

Several halogenated derivatives of indolyl-β-D-galactopyranoside offer alternatives to X-Gal, providing different colored precipitates and, in some cases, enhanced sensitivity.

6-Chloro-3-indolyl-β-D-galactopyranoside (Salmon-Gal or S-Gal) produces a salmon-pink or rose-colored precipitate upon enzymatic cleavage. researchgate.net This different coloration can be advantageous for double-staining experiments where a blue precipitate from another stain is also present. The oxidized product of Salmon-Gal has a maximum absorbance of around 540 nm. S-Gal has been reported to be more sensitive than X-Gal, particularly in early mouse embryos, and provides a faster color reaction, especially when combined with tetrazolium salts like NBT or TNBT. researchgate.net

5-Bromo-3-indolyl-β-D-galactopyranoside (Bluo-Gal) is reported to produce a deeper blue, insoluble precipitate compared to X-Gal. wikipedia.org It can be used for the histochemical detection of the lacZ reporter gene in transgenic organisms. nih.gov

5-Bromo-6-chloro-3-indolyl-β-D-galactopyranoside (Magenta-Gal) yields a magenta or red precipitate. wikipedia.org This precipitate is insoluble in alcohol and xylene, making it suitable for immunoblotting and immunocytochemical assays where such solvents are used. wikipedia.org The maximum absorbance of the resulting precipitate is approximately 565 nm.

The choice of substrate can, therefore, be tailored to the specific needs of the experiment, whether it be for enhanced sensitivity, faster results, or compatibility with multiplex staining protocols.

Table 3: Comparative Characteristics of Indolyl-β-D-galactopyranoside Derivatives

| Compound Name | Common Abbreviation | Color of Precipitate | Approx. Absorption Maximum (λmax) of Precipitate | Key Features |

|---|---|---|---|---|

| 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside | X-Gal | Blue | ~615 nm biotium.com | Standard substrate, widely used, blue precipitate. |

| 6-Chloro-3-indolyl-β-D-galactopyranoside | Salmon-Gal, S-Gal | Salmon-pink/Rose | ~540 nm | More sensitive and faster reaction than X-Gal, especially with tetrazolium salts. researchgate.net |

| 5-Bromo-3-indolyl-β-D-galactopyranoside | Bluo-Gal | Deeper Blue | Not consistently reported | Reported to produce a deeper blue color than X-Gal. wikipedia.org |

| 5-Bromo-6-chloro-3-indolyl-β-D-galactopyranoside | Magenta-Gal | Magenta/Red | ~565 nm | Precipitate is insoluble in alcohol and xylene, good for immunoblotting. wikipedia.org |

Specialized Iodinated Indolyl-β-D-galactopyranosides (e.g., 5-Iodo-3-indolyl-β-D-galactopyranoside (Purple-β-D-Gal)) for Specific Applications

While 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) is a widely utilized chromogenic substrate for β-galactosidase detection, specialized derivatives have been developed for specific applications that may require a different colorimetric output or enhanced properties. Among these are the iodinated indolyl-β-D-galactopyranosides, such as 5-Iodo-3-indolyl-β-D-galactopyranoside, also known as Purple-β-D-Gal. medchemexpress.combiotium.comthomassci.com

The enzymatic hydrolysis of Purple-β-D-Gal by β-galactosidase follows a similar mechanism to that of X-Gal. The enzyme cleaves the β-glycosidic bond, releasing an indoxyl derivative. Subsequent oxidation and dimerization of the indoxyl molecules result in the formation of a water-insoluble, purple-colored precipitate. medchemexpress.combiotium.comthomassci.com This distinct purple color (with a maximum absorbance at approximately 575 nm) provides an alternative to the blue precipitate of X-Gal, which can be advantageous in certain contexts, such as when analyzing tissues with endogenous blue pigmentation or in multiplex assays where different colored precipitates are used to distinguish the activity of multiple enzymes. biotium.comthomassci.com

The primary application of Purple-β-D-Gal lies in its use as a chromogenic substrate for the detection of β-galactosidase activity in various molecular biology and histochemical techniques. medchemexpress.com Its properties make it a suitable substitute for X-Gal in applications like blue-white screening of bacterial colonies and in situ hybridization to visualize gene expression.

Quantitative Assessment of β-Galactosidase Activity Using Indolyl-β-D-galactopyranosides and Related Substrates

The use of indolyl-β-D-galactopyranosides and other related substrates has evolved from purely qualitative observations to sophisticated quantitative assessments of β-galactosidase activity. This progression has been critical for studies requiring precise measurement of gene expression and enzymatic function.

Transition from Qualitative to Semi-Quantitative and Quantitative Methodologies

Historically, indolyl-β-D-galactopyranosides like X-Gal were primarily used for qualitative assessments, such as the blue-white screening of bacterial colonies in molecular cloning. avantorsciences.commpbio.com The presence of a blue colony indicated β-galactosidase activity, while a white colony indicated its absence. Similarly, in histochemical staining, the blue precipitate provided a visual marker for the location of enzyme activity within tissues. nih.govnih.gov These methods, while effective for their intended purposes, are inherently qualitative or at best semi-quantitative, as the intensity of the color can be subjectively evaluated. tandfonline.comtandfonline.com

The need for more precise measurements led to the adoption of substrates like o-nitrophenyl-β-D-galactopyranoside (ONPG), which upon hydrolysis by β-galactosidase, produces a soluble yellow product (o-nitrophenol) that can be quantified spectrophotometrically. tandfonline.comtandfonline.comresearchgate.net This provided a truly quantitative liquid-based assay. However, ONPG is generally considered less sensitive than X-Gal. tandfonline.com

To bridge this gap, researchers have developed methods to quantify the insoluble indigo (B80030) precipitate formed from X-Gal. These approaches often involve solubilizing the dye and measuring its absorbance, or more recently, employing digital image analysis techniques. nih.govresearchgate.net These advancements have enabled the transition of X-Gal-based assays from qualitative to quantitative, allowing for the sensitive and accurate measurement of β-galactosidase activity. tandfonline.comtandfonline.comnih.gov

Integration with Densitometric and Image Analysis Techniques

The integration of densitometric and digital image analysis techniques has revolutionized the quantification of chromogenic signals from indolyl-β-D-galactopyranoside-based assays. springernature.com Software platforms like ImageJ and Fiji have been instrumental in this transition, providing tools for the automated and unbiased analysis of the integrated density of the colored precipitate. nih.govresearchgate.net

This methodology involves capturing digital images of stained cells or tissues and using software to measure the intensity and area of the colorimetric signal. nih.govresearchgate.net For instance, in the analysis of senescence-associated β-galactosidase (SA-β-Gal) activity, where cells are stained with X-Gal at pH 6.0, image analysis can provide a quantitative measure of the blue stain, which can be normalized to the number of cells. springernature.comnih.govresearchgate.net This approach is more reproducible and sensitive than manual counting of stained cells, allowing for the detection of subtle differences in staining intensities. springernature.com

Furthermore, these techniques can be applied to various sample types, from cultured cells to tissue sections, making them versatile for a wide range of research applications. springernature.comnih.govresearchgate.net The ability to generate quantitative data from what were once considered qualitative assays has significantly enhanced the utility of indolyl-β-D-galactopyranosides in molecular and cellular biology.

Microscopic Techniques for Visualizing Indolyl-β-D-galactopyranoside Reaction Products

The insoluble, colored precipitates formed from the enzymatic cleavage of indolyl-β-D-galactopyranosides are readily visualized using various microscopic techniques. The choice of microscopy depends on the specific research question and the nature of the sample.

Bright-Field and Phase-Contrast Microscopy for Chromogenic Detection

Bright-field microscopy is the most common method for visualizing the chromogenic precipitates from indolyl-β-D-galactopyranoside substrates. telomer.com.trwwnorton.com In this technique, the colored precipitate, such as the blue indigo from X-Gal, absorbs light, creating a dark silhouette against a bright background. wwnorton.com This allows for the straightforward identification and localization of cells or tissues expressing β-galactosidase. telomer.com.trbiologists.com

Phase-contrast microscopy can also be employed, particularly when observing live or unstained cells alongside the chromogenic signal. telomer.com.trbiologists.com This technique enhances the contrast of transparent specimens, making it possible to visualize cellular morphology in conjunction with the colored precipitate. wwnorton.com For example, in studies of cellular senescence, phase-contrast microscopy can be used to view the total number of cells in a field, while bright-field illumination is used to identify the cells that have stained positive for SA-β-Gal activity. biologists.com

Electron Microscopy Applications

While less common, the reaction products of indolyl-β-D-galactopyranosides can also be adapted for visualization by electron microscopy (EM). The high resolution of EM allows for the subcellular localization of β-galactosidase activity. The insoluble indigo precipitate formed from X-Gal can be visualized by transmission electron microscopy, providing insights into the precise location of the enzyme within cellular compartments.

Furthermore, specialized techniques have been developed to enhance the electron density of the reaction product, making it more amenable to EM analysis. These methods are particularly valuable for detailed studies of gene expression and protein localization at the ultrastructural level. The use of β-galactosidase as a reporter gene in transgenic animals, coupled with EM detection, has been a powerful tool in neurobiology and developmental biology to map the expression of specific genes with high resolution. springernature.com

Exploration of Advanced Imaging Modalities for Indolyl Metabolites

The enzymatic hydrolysis of indolyl-β-D-galactopyranosides by β-galactosidase releases an indolyl aglycone. Visualizing the spatial and temporal distribution of these resulting indolyl metabolites is crucial for understanding the underlying biological processes. Advanced imaging modalities offer powerful, non-invasive tools to track these molecules in complex biological systems, from single cells to whole organisms. These techniques leverage the unique chemical properties of the indole (B1671886) nucleus to generate contrast and signal for detection.

Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a highly sensitive nuclear imaging technique that enables the three-dimensional visualization and quantification of metabolic and molecular processes in vivo. The strategy for imaging indolyl metabolites involves labeling indole-containing molecules with a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F).

The development of PET radiotracers based on the indole scaffold has been a significant area of research. These tracers are designed to target specific biological entities, such as receptors or enzymes. For instance, ¹¹C-labeled 3-acetyl-indole derivatives have been synthesized and evaluated as novel PET imaging agents for Diacylglycerol Kinase Gamma (DGKγ) in the brain. nih.gov Similarly, ¹⁸F-labeled indolyl-phenylacetylenes have been developed as potential probes for imaging β-amyloid plaques, which are implicated in Alzheimer's disease. nih.gov The versatility of the indole structure allows for its incorporation into tracers targeting a range of biological markers, including G-protein coupled receptor 44 (GPR44) and tauopathies. acs.orgpnas.org

The effectiveness of these tracers is determined by several factors, including their binding affinity to the target, their ability to cross the blood-brain barrier, and their metabolic stability. nih.govnih.gov Research has focused on modifying the indole structure to optimize these properties for successful in vivo imaging.

Table 1: Examples of Indole-Based PET Radiotracers and Their Applications

| Radiotracer Class | Radionuclide | Target | Key Research Findings |

|---|---|---|---|

| Indolinyl- and Indolyl-phenylacetylenes | ¹⁸F | β-amyloid plaques | Displayed good binding affinities (Ki = 1.5-4.0 nM), adequate lipophilicity, and good initial brain penetration. nih.gov |

| 3-Acetyl-indole derivatives | ¹¹C | Diacylglycerol Kinase Gamma (DGKγ) | Exhibited potent inhibitory activity (IC50 = 30 nM) and desirable properties for low nonspecific binding in the brain. nih.gov |

| Indole-based and Cyclopentenylindole-based analogues | ¹⁸F | G-protein coupled receptor 44 (GPR44) | Several compounds identified with strong binding properties (IC50 ≤ 5 nM), making them promising for development into PET tracers for inflammation and cancer. acs.org |

| 2-(Heteroaryl-cycloalkyl)-1H-indoles | ¹⁸F | Tau aggregates | A promising candidate, [¹⁸F]75, showed high affinity for tau in various neurodegenerative diseases and demonstrated good brain uptake in nonhuman primates. pnas.org |

Fluorescence Imaging

Fluorescence imaging is a widely used technique that offers high sensitivity and spatial resolution for visualizing biological structures and processes. mdpi.com The intrinsic fluorescence of the indole group can be harnessed to design probes that signal the presence of indolyl metabolites. Upon enzymatic cleavage of a non-fluorescent precursor like an indolyl-β-D-galactopyranoside, the resulting indolyl metabolite can exhibit strong fluorescence, providing a direct optical readout of enzyme activity.

Modern probe design focuses on creating indole-based fluorophores with long-wavelength emissions, particularly in the near-infrared (NIR) spectrum (650-1700 nm). mdpi.comuniv-tours.fr NIR probes are highly advantageous for in vivo imaging as they minimize photodamage, reduce background autofluorescence from tissues, and allow for deeper tissue penetration. mdpi.comresearchgate.net Researchers have developed novel indole derivatives with these properties for various applications, such as bioimaging of S-nitrosylation in mitochondria and pH sensing in living cells. univ-tours.frnsf.gov

Advanced fluorescence techniques, such as Fluorescence Lifetime Imaging Microscopy (FLIM), provide further insights by measuring the decay rate of fluorescence. This can be used to analyze the metabolic state of cells, as demonstrated by the use of an indole derivative to study the inhibition of the enzyme lactate (B86563) dehydrogenase B (LDHB) in cancer cells. nih.gov

Table 2: Selected Indole-Based Fluorescent Probes and Their Imaging Applications

| Probe Type | Application | Key Features |

|---|---|---|

| 4-(pyridin-4-yl)vinyl-substituted indole | Bioimaging of S-nitrosylation in mitochondria | Long-wavelength emission, high fluorescent quantum yield, significant fluorescence enhancement upon reaction. univ-tours.fr |

| Styrylcyanine-based indole derivatives | pH sensing | Vis-NIR fluorescence emission, suitable for in vivo imaging due to reduced photodamage and autofluorescence. nsf.gov |

| Indole derivative AXKO-0046 | Metabolic analysis via FLIM | Used to inhibit lactate dehydrogenase B (LDHB), allowing for the analysis of metabolic changes in triple-negative breast cancer cells. nih.gov |

| NIR-II Probe IR1061 | In vivo imaging of lipids | Converts NIR-I signal to NIR-II, achieving a higher signal-to-background ratio for imaging lipid metabolism diseases. researchgate.net |

Magnetic Resonance Imaging (MRI)

Magnetic Resonance Imaging (MRI) is a non-invasive imaging modality renowned for its excellent soft-tissue contrast and high spatial resolution. waters.com While conventional MRI does not typically detect metabolites directly with high sensitivity, specialized MRI probes can be designed to report on specific enzymatic activities.

A strategy for detecting β-galactosidase activity involves using a precursor molecule that, upon enzymatic hydrolysis, releases a product capable of altering the local magnetic field and thus the MRI signal. waters.com For example, a probe consisting of alizarin (B75676) 2-O-β-d-galactopyranoside has been developed. In the presence of β-galactosidase and ferric ions (Fe³⁺), the galactoside is cleaved, allowing the alizarin aglycone to chelate the iron. This complex significantly changes the T₁ and T₂ relaxation times of surrounding water protons, generating a detectable contrast in the MRI image. waters.com This principle can be extended to indolyl-based substrates, where the cleavage of an indolyl-β-D-galactopyranoside would trigger a similar change in MRI contrast, enabling the visualization of its metabolites.

Mass Spectrometry Imaging (MSI)

Mass Spectrometry Imaging (MSI) is a powerful label-free technique that maps the spatial distribution of molecules within a sample by combining the chemical specificity of a mass spectrometer with the spatial information of microscopy. This allows for the simultaneous detection and localization of a wide range of metabolites, including those derived from indole.

Several MSI techniques are particularly suited for analyzing indolyl metabolites:

Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI: This is a widely used technique for imaging a broad range of molecules, including peptides, lipids, and small molecule metabolites. nih.govuniv-tours.frnih.gov Recent studies have highlighted the use of novel nitro-indole derivatives as matrices in MALDI-MSI, which can enhance the ionization efficiency and sensitivity for detecting various analytes, including plant metabolites. researchgate.netnih.govacs.org

Desorption Electrospray Ionization (DESI)-MSI: DESI is an ambient ionization technique that requires minimal sample preparation, allowing for the analysis of samples in their native state. acs.orgpnas.orgwaters.comnih.gov It has been successfully used to study the exchange of secondary metabolites, including indoles, between bacterial colonies and to map the distribution of monoterpenoid indole alkaloids in plant tissues. univ-tours.frnih.gov

Other Advanced MSI Techniques: Novel methods like Laser Ablation Remote Atmospheric Pressure Photoionization/Chemical Ionization (LARAPPI/CI) 3D MSI are emerging for the direct three-dimensional imaging of microbial metabolites, including indoles, in their growth media. mdpi.com Desorption/Ionisation on Porous Silicon (DIOS)-MSI has proven effective for mapping insoluble indole metabolites in complex biological environments like the gastrointestinal tract. researchgate.net

These MSI approaches provide unparalleled chemical detail on the location of indolyl metabolites, complementing the dynamic and whole-body views offered by PET and MRI.

Synthetic Chemistry Approaches and Structural Modifications of Indolyl β D Galactopyranosides

Chemical Synthesis Pathways for Indolyl-β-D-galactopyranoside Core Structures

The foundational synthesis of indolyl-β-D-galactopyranosides typically involves the coupling of a protected galactose derivative with an indolyl aglycone. A common method is the Koenigs-Knorr reaction or variations thereof, which utilize a glycosyl halide donor and a suitable promoter.

A well-established route involves the reaction of an acetylated galactopyranosyl bromide with an indolyl alcohol in the presence of a base. google.com For instance, the synthesis of the widely used 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) was achieved by coupling 1-acetyl-5-bromo-4-chloroindoxyl with acetobromogalactose. google.com Subsequent deprotection of the acetyl groups yields the final product.

Alternative strategies have been developed to improve efficiency and stereoselectivity. The use of glycosyl trichloroacetimidate (B1259523) donors has proven effective in the synthesis of indoxyl glycosides, offering a powerful method for creating these chromogenic substrates. rsc.org Phase-transfer catalysis represents another approach, facilitating the glycosylation of indolyl derivatives under biphasic conditions. mdpi.com For example, the synthesis of indolyl septanosides has been accomplished using a phase-transfer glycosylation method with a per-O-acetyl septanosyl bromide donor. mdpi.com

More recent methodologies focus on creating a broader range of indolyl glycosides. One such approach utilizes an indoxylic acid allyl ester linked to a sugar as a key intermediate. This allows for selective ester cleavage and mild decarboxylation to produce the desired indoxyl glycosides in good yields. researchgate.net

| Donor | Acceptor | Key Reagents/Conditions | Product Type |

| Acetobromogalactose | 1-acetyl-5-bromo-4-chloroindoxyl | Base (e.g., potassium hydroxide) | Halogenated indolyl-β-D-galactopyranoside |

| Galactosyl trichloroacetimidate | Cyclic ketone indoxyl derivative | Acid promoter | Enol glycoside |

| Per-O-acetyl septanosyl bromide | 2-methoxycarbonyl-3-hydroxy-5-bromo-indole | Phase-transfer catalyst (e.g., TBAS), K2CO3 | Indolyl septanoside |

| α-D-galactosyl fluoride | Monosaccharides (e.g., galactose) | Nucleophile mutant enzyme (E350G) | β-1,2-galactobiose |

Rational Design Principles for Modifying Indolyl-β-D-galactopyranosides to Enhance Reactivity or Specificity

The rational design of indolyl-β-D-galactopyranosides aims to fine-tune their properties for specific applications. This involves strategic modifications to both the indole (B1671886) and the galactose moieties to influence factors such as enzyme recognition, rate of hydrolysis, and the spectral properties of the resulting indigo (B80030) dye.

One key principle is the manipulation of the electronic properties of the indole ring through the introduction of substituents. Electron-withdrawing groups, such as halogens, can impact the pKa of the indolyl hydroxyl group, which in turn can affect the rate of dimerization of the liberated indoxyl. rsc.org This allows for the creation of a palette of chromogenic substrates that produce different colored precipitates. rsc.org

To enhance specificity for a particular glycosidase, modifications can be made to the sugar portion of the molecule. While β-galactosidase exhibits high specificity for the galactose unit, its tolerance for variations in the aglycone part of the substrate is lower. nih.gov However, subtle changes to the sugar, or the development of entirely new glycoside scaffolds, can be used to probe the active sites of different glycosidases. nih.gov

Another design strategy involves the incorporation of features that improve solubility or cell permeability, which is particularly important for in vivo and in situ applications. For instance, the addition of oxyethylene chains can enhance the water solubility of bis-indolyl derivatives. rsc.org For applications requiring fluorescent detection, the indole moiety can be linked to a fluorophore, creating a probe that releases a fluorescent signal upon enzymatic cleavage. rsc.org

Investigation of Substituent Effects on Chromogenic Properties and Enzymatic Recognition

The nature and position of substituents on the indole ring of indolyl-β-D-galactopyranosides have a profound effect on their chromogenic properties and their interaction with enzymes. The color of the resulting indigo dye is highly dependent on the halogen substituents present. rsc.org

For example, different substitutions lead to a range of colors:

5-Bromo-4-chloro: Greenish-blue rsc.org

5-Bromo-6-chloro: Magenta rsc.orgnih.gov

5-Chloro: Red rsc.org

5-Iodo: Purple rsc.org

This variation allows for the simultaneous detection of multiple enzymatic activities in a single experiment using different colored substrates.

Substituents also influence the rate of the enzymatic reaction and the subsequent oxidative dimerization. The electronic nature of the substituents can alter the susceptibility of the glycosidic bond to hydrolysis and the stability of the intermediate indoxyl. For instance, the yield of the indigoid dye can vary significantly depending on the substituents; the unsubstituted indoxyl-glucoside gives a 17% yield of indigo, while the 4-chloro-5-bromo derivative yields 74% of the corresponding dye. nih.gov

Enzymatic recognition is also affected by the substitution pattern. While β-galactosidase is relatively permissive regarding the aglycone, significant changes can impact binding and turnover. The development of a diverse library of substituted indolyl galactosides is crucial for screening and identifying optimal substrates for different β-galactosidases or for engineering enzymes with altered specificities.

| Substituent(s) on Indole Ring | Resulting Indigo Dye Color |

| 5-Bromo-4-chloro | Greenish-blue rsc.org |

| 5-Bromo-6-chloro | Magenta rsc.orgnih.gov |

| 5-Chloro | Red rsc.org |

| 5-Iodo | Purple rsc.org |

Development of Novel Indolyl Glycoside Scaffolds Beyond Galactopyranosides for Glycosidase Research

Research in glycosidase activity is not limited to β-galactosidases, necessitating the development of indolyl glycosides with different sugar moieties. The modular nature of indolyl glycoside synthesis allows for the coupling of the indolyl aglycone to a variety of sugars, creating probes for a wide range of glycosidases. nih.gov

For example, indolyl-β-D-glucuronides have been synthesized for the detection of β-glucuronidase activity. nih.gov These substrates function on the same principle as their galactoside counterparts, releasing an indolyl derivative upon enzymatic cleavage. Similarly, indolyl-β-D-ribofuranosides have been created as novel chromogenic substrates for β-D-ribofuranosidase. google.com

A particularly innovative area is the synthesis of indolyl septanosides, which contain a seven-membered sugar ring. mdpi.comnih.gov These compounds are designed to screen for septanoside hydrolase activity, a less common class of glycosidases. nih.gov The synthesis of these novel scaffolds often requires the development of new synthetic routes, such as those leveraging septanosyl halides as glycosyl donors. nih.gov

The exploration of different indolyl-based scaffolds also extends to the aglycone itself. For instance, 3,3-di(indolyl)indolin-2-ones have been identified as a novel scaffold for α-glucosidase inhibitors. nih.gov Furthermore, hybrid molecules incorporating indolyl, 1,3,4-thiadiazole, and 1,2,3-triazole glycoside systems are being explored for their potential biological activities. dntb.gov.uamdpi.com

| Glycoside Scaffold | Target Enzyme Class |

| Indolyl-β-D-glucuronide | β-Glucuronidase nih.gov |

| Indolyl-β-D-ribofuranoside | β-D-Ribofuranosidase google.com |

| Indolyl septanoside | Septanoside hydrolase mdpi.comnih.gov |

| 3,3-di(indolyl)indolin-2-one | α-Glucosidase (inhibitor) nih.gov |

| 1,2,3-Triazole-based glycosides with indolyl moieties | Various, including potential anticancer agents |

Future Directions and Emerging Research Paradigms Utilizing Indolyl β D Galactopyranosides

Innovation in Indolyl-β-D-galactopyranoside-Based Reporter Systems for Advanced Biological Interrogations

The classic X-gal/β-galactosidase system, while robust, is being refined for more demanding applications. agscientific.com Innovations are focused on enhancing sensitivity, enabling real-time analysis in living cells, and facilitating multiplexed detection of different cellular events. rsc.org

One area of innovation involves the development of novel indolyl-based substrates. For example, substrates like Salmon-Gal (6-Chloro-3-indolyl-β-D-galactopyranoside) produce a salmon-colored precipitate, offering an alternative to the blue color of oxidized X-gal. biosynth.com This is particularly useful in multi-reporter assays where distinct color outputs are required to differentiate between the activities of multiple enzymes simultaneously. biosynth.commdpi.com Furthermore, fluorescent indolyl-based substrates, such as fluorescein-β-digalactopyranoside (FDG), allow for the quantification of β-galactosidase activity in living cells using techniques like fluorescence-activated cell sorting (FACS), a significant advantage over the precipitate-forming X-gal which is primarily used in fixed cells or tissues. agscientific.com

Researchers are also engineering the reporter enzyme itself. Modified versions of β-galactosidase with enhanced stability or altered substrate specificity are being developed. These engineered enzymes can provide a more robust and tunable reporter system. For instance, the development of β-galactosidase mutants with increased activity can lead to more sensitive detection of gene expression, which is crucial when studying genes with low expression levels. agscientific.com

The integration of the lacZ gene, which encodes for β-galactosidase, into more complex reporter constructs is another area of advancement. nih.gov Dual-reporter vectors, which may include lacZ alongside another reporter gene like green fluorescent protein (GFP), enable the simultaneous monitoring of two different cellular processes. agscientific.comnih.gov This is particularly valuable in studies of gene regulation and signal transduction, where the interplay between different pathways is of interest.

A summary of innovative reporter systems is presented in the table below:

| Reporter System Innovation | Key Feature | Application Example |

| Novel Substrates (e.g., Salmon-Gal) | Produces a different colored precipitate (salmon/rose) biosynth.com | Multiplexed assays with other chromogenic substrates biosynth.commdpi.com |

| Fluorescent Substrates (e.g., FDG) | Generates a fluorescent signal upon cleavage agscientific.com | Real-time analysis of enzyme activity in living cells via FACS agscientific.com |

| Engineered β-galactosidase | Enhanced stability or altered substrate specificity agscientific.com | Increased sensitivity for detecting low-level gene expression agscientific.com |

| Dual-Reporter Vectors (e.g., lacZ and GFP) | Simultaneous expression of two reporter genes agscientific.comnih.gov | Monitoring the interplay between two distinct cellular pathways agscientific.com |

These innovations are transforming the use of indolyl-β-D-galactopyranosides from a simple screening tool into a sophisticated method for detailed biological investigations.

Application of Indolyl-β-D-galactopyranosides in High-Throughput Screening for Enzymatic Modulators

The chromogenic nature of 3-Indolyl-b-D-galactopyranoside (X-gal) makes it a valuable tool for high-throughput screening (HTS) of enzymatic modulators. apexbt.com HTS assays using X-gal are employed to rapidly screen large libraries of chemical compounds for their ability to either inhibit or activate β-galactosidase. researchgate.net

In a typical HTS setup for inhibitors, β-galactosidase is incubated with X-gal and a library of test compounds in a multi-well plate format. A reduction in the formation of the blue-colored product compared to a control indicates that a compound is a potential inhibitor of the enzyme. researchgate.net This approach has been used to identify novel inhibitors of β-galactosidase, which can be valuable research tools or starting points for drug development.

Conversely, these assays can be adapted to screen for activators of β-galactosidase. In such screens, an increase in the blue color formation would indicate that a compound enhances the enzyme's activity. This is relevant in contexts where boosting the activity of a specific enzyme is desirable.

The application of indolyl-β-D-galactopyranosides in HTS extends beyond just β-galactosidase. Engineered screening systems have been developed where the activity of a target enzyme is coupled to the production of a substance that can be acted upon by a secondary enzyme to produce a colored product from an indole-based substrate. nih.govresearchgate.net For example, a system has been designed to screen for aldehyde dehydrogenases. In this system, the target enzyme converts indole-3-carboxaldehyde (B46971) into indole-3-carboxylic acid, which is then oxidized by a second enzyme, indole-3-carboxylate (B1236618) monooxygenase, leading to the formation of indigo (B80030). nih.govresearchgate.net

The table below summarizes the application of indolyl-β-D-galactopyranosides in HTS:

| Screening Target | Assay Principle | Application |

| β-galactosidase Inhibitors | Reduction in blue color formation from X-gal researchgate.net | Discovery of novel enzyme inhibitors researchgate.net |

| β-galactosidase Activators | Increase in blue color formation from X-gal | Identification of compounds that enhance enzyme activity |

| Other Enzymes (e.g., Aldehyde Dehydrogenase) | Coupled enzymatic reaction leading to indigo formation from an indole (B1671886) precursor nih.govresearchgate.net | High-throughput functional screening of diverse enzyme families nih.govresearchgate.net |

The adaptability of indolyl-β-D-galactopyranoside-based methodologies makes them a powerful engine for the discovery of new enzymatic modulators in academic and industrial research settings.

Integration of Indolyl-β-D-galactopyranoside Methodologies in Systems Biology and Functional Genomics

In the era of systems biology and functional genomics, where the goal is to understand the complex interactions within biological systems, methodologies utilizing this compound (X-gal) are being integrated into large-scale studies. nih.gov The lacZ reporter system, due to its reliability and ease of use, serves as a valuable tool for validating and exploring the vast datasets generated by 'omics' technologies such as transcriptomics, proteomics, and metabolomics. nih.govnih.gov

One key application is in functional metagenomics, where DNA from environmental samples is cloned into a host organism to screen for novel enzymatic activities. nih.gov In this context, X-gal can be used to identify clones that express functional β-galactosidases, even when the gene sequence is not predictable. nih.gov This approach has led to the discovery of novel β-galactosidases from diverse microbial communities. nih.gov

In functional genomics, the lacZ reporter gene is used to create gene fusion libraries, where the expression of lacZ is placed under the control of different promoters from an organism's genome. nih.gov By growing these fusion strains in the presence of X-gal under various conditions, researchers can systematically assess the activity of thousands of promoters, providing insights into gene regulation on a genome-wide scale. nih.gov For example, a study on Sinorhizobium meliloti used a bidirectional reporter plasmid with lacZ to identify genes that are highly expressed under specific growth conditions. nih.gov